
2-(2,5-dimethyl-1H-indol-3-yl)-N-(3,4,5-trimethoxybenzyl)ethanamine hydrochloride
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Description
2-(2,5-Dimethyl-1H-indol-3-yl)-N-(3,4,5-trimethoxybenzyl)ethanamine hydrochloride is a synthetic hydrochloride salt of a substituted tryptamine derivative. Structurally, it comprises:
- Indole core: A 2,5-dimethyl-substituted indole moiety, distinguishing it from simpler tryptamines like serotonin or psilocybin.
- Ethanamine linker: Connects the indole to the aromatic benzyl group.
- 3,4,5-Trimethoxybenzyl substituent: A bulky, electron-rich group common in ligands targeting serotonin receptors (e.g., 5-HT2A) .
- Molecular weight: ~435.3 g/mol (calculated for C22H27ClN2O3).
Comparison with Similar Compounds
The compound is compared to structurally and functionally related molecules, focusing on substituent effects and biological activity.
Table 1: Structural and Functional Comparison
Key Observations:
A. Structural Variations and Receptor Affinity
- Indole vs. Phenethylamine Cores : The target compound’s indole core may confer distinct binding kinetics compared to phenethylamine-based NBOMe derivatives (e.g., 30C-NBOMe). Indole derivatives often exhibit altered selectivity for serotonin receptor subtypes .
- Trimethoxybenzyl Group : Shared with 30C-NBOMe, this group enhances lipophilicity and receptor binding via π-π stacking and hydrophobic interactions .
B. Functional Implications
- Antitumor Potential: Quinazolinone analogs with 3,4,5-trimethoxybenzyl groups (e.g., compound 7 in ) show potent antitumor activity (GI50 = 17.90 µM), suggesting the target compound’s trimethoxybenzyl group may confer similar properties .
- Psychoactive vs. Therapeutic Profiles : While NBOMe derivatives are primarily psychoactive, the indole core in the target compound could redirect activity toward therapeutic applications, such as antidepressant or anxiolytic effects, as seen in other tryptamines .
Research Findings and Gaps
- Receptor Binding: No direct binding data exists for the target compound. Molecular docking studies with 5-HT2A receptors, as performed for NBOMe derivatives , are needed to confirm its affinity.
- Antitumor Activity: Quinazolinone derivatives with similar substituents show promise, but the indole core’s role in cytotoxicity remains unexplored .
- Metabolic Stability : The 2,5-dimethylindole group may enhance metabolic stability compared to halogenated phenethylamines, reducing toxicity risks .
Properties
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3.ClH/c1-14-6-7-19-18(10-14)17(15(2)24-19)8-9-23-13-16-11-20(25-3)22(27-5)21(12-16)26-4;/h6-7,10-12,23-24H,8-9,13H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPHCJIOXWJLOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC(=C(C(=C3)OC)OC)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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